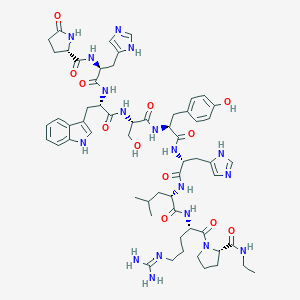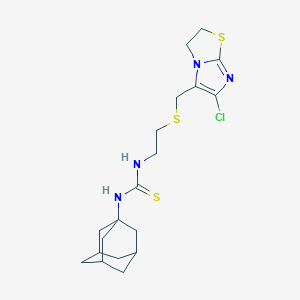
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thiourea derivative, which has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea involves its ability to bind to specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to inhibit the activity of urease, an enzyme that is involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea are still being studied. However, some studies have shown that this compound has potential anticancer activity, as well as the ability to inhibit the growth of certain bacteria. Additionally, this compound has been shown to have potential as a diagnostic tool for detecting certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea in lab experiments is its potential as a selective inhibitor of specific enzymes and proteins. Additionally, this compound has potential as a diagnostic tool for detecting certain diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for research on 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea. One direction is to study its potential as an anticancer agent, as well as its ability to inhibit other enzymes and proteins in the body. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential as a diagnostic tool for detecting certain diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea involves the reaction of adamantane-1-carbonyl chloride with 2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by filtration and recrystallization.
Scientific Research Applications
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea has potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as carbonic anhydrase and urease. Additionally, this compound has been studied for its potential as a diagnostic tool for detecting certain diseases.
properties
CAS RN |
152218-06-9 |
|---|---|
Product Name |
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea |
Molecular Formula |
C19H27ClN4O2S3 |
Molecular Weight |
443.1 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[2-[(6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylsulfanyl]ethyl]thiourea |
InChI |
InChI=1S/C19H27ClN4S3/c20-16-15(24-2-4-27-18(24)22-16)11-26-3-1-21-17(25)23-19-8-12-5-13(9-19)7-14(6-12)10-19/h12-14H,1-11H2,(H2,21,23,25) |
InChI Key |
YBCXVHVSQHMPBN-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(=C(N21)CSCCNC(=S)NC34CC5CC(C3)CC(C5)C4)Cl |
Canonical SMILES |
C1CSC2=NC(=C(N21)CSCCNC(=S)NC34CC5CC(C3)CC(C5)C4)Cl |
synonyms |
1-(adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea 1-ADCHAT-thiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



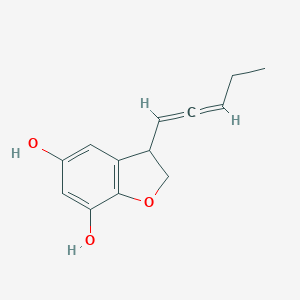
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
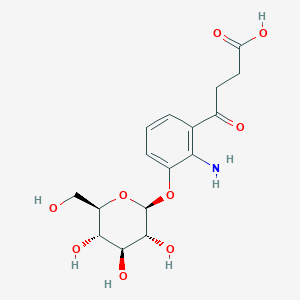
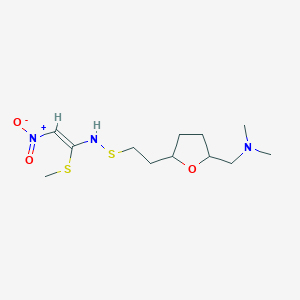

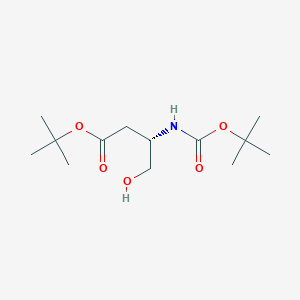
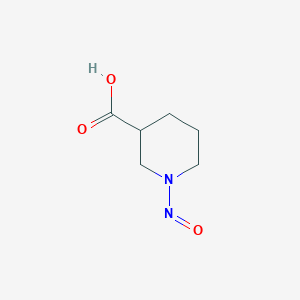
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
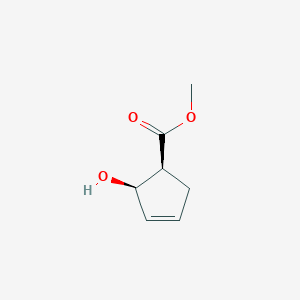

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)


